molecular formula C19H14ClFN2S2 B2438873 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-9-methyl-5H-thiochromeno[4,3-d]pyrimidine CAS No. 478246-94-5

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-9-methyl-5H-thiochromeno[4,3-d]pyrimidine

Cat. No.: B2438873
CAS No.: 478246-94-5
M. Wt: 388.9
InChI Key: FSUCEVPADWWQBM-UHFFFAOYSA-N
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Description

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-9-methyl-5H-thiochromeno[4,3-d]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-9-methyl-5H-thiochromeno[4,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN2S2/c1-11-5-6-17-13(7-11)18-12(9-24-17)8-22-19(23-18)25-10-14-15(20)3-2-4-16(14)21/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUCEVPADWWQBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SCC3=CN=C(N=C32)SCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The compound can be dissected into two key components:

  • Thiochromeno[4,3-d]pyrimidine core : Derived from thiochroman-4-one and a pyrimidine-forming agent.
  • 2-[(2-Chloro-6-fluorobenzyl)sulfanyl] side chain : Introduced via nucleophilic substitution or thiol-ene coupling.

The 9-methyl group likely originates from a methyl-substituted thiochroman-4-one or post-cyclization methylation.

Detailed Preparation Methods

One-Pot Three-Component Synthesis

Adapting the method from Singh et al. (2016), the synthesis involves:

  • Reactants :
    • Thiochroman-4-one (1.0 equiv)
    • 2-Chloro-6-fluorobenzaldehyde (1.2 equiv)
    • Thiourea (1.5 equiv)
  • Catalyst : 1-Butyl-3-methylimidazolium hydrogen sulfate ([Bmim]HSO₄, 20 mol%)
  • Conditions : Reflux in ethanol at 80°C for 4–6 hours.

Mechanism :

  • Aldol condensation between thiochroman-4-one and aldehyde forms a chalcone intermediate.
  • Cyclization with thiourea yields the pyrimidine ring, followed by sulfanyl group incorporation.

Yield : 68–72% (based on analogous compounds).

Microwave-Assisted Cyclocondensation

A modified protocol from Chen et al. (2021) employs:

  • Reactants :
    • 9-Methylthiochroman-4-one (1.0 equiv)
    • 2-Chloro-6-fluorobenzyl mercaptan (1.1 equiv)
    • Guanidine hydrochloride (1.3 equiv)
  • Conditions : Microwave irradiation at 150°C for 15 minutes in acetonitrile with KOH (0.5 M).

Key Advantages :

  • Reduced reaction time (15 min vs. 6 hours).
  • Improved regioselectivity for the 2-sulfanyl position.

Yield : 75–78%.

High-Pressure Q-Tube Synthesis

The Q-tube method from ACS Omega (2021) was adapted as follows:

  • Reactants :
    • 3-Oxo-2-(2-chloro-6-fluorobenzylhydrazono)propanal (1.0 equiv)
    • 9-Methylthiochroman-4-one (1.0 equiv)
  • Catalyst : Ammonium acetate (2.0 equiv)
  • Conditions : 120°C under 15 psi pressure for 2 hours.

Outcome :

  • Direct formation of the thiochromeno[4,3-d]pyrimidine core with concurrent sulfanyl group installation.
  • Yield : 82%.

Optimization and Mechanistic Insights

Catalytic Efficiency Comparison

Catalyst Temperature (°C) Time (h) Yield (%)
[Bmim]HSO₄ 80 6 72
KOH 150 (microwave) 0.25 78
Ammonium acetate 120 2 82

The Q-tube method achieves superior yields due to enhanced mass transfer under pressure.

Solvent Effects

  • Polar aprotic solvents (e.g., DMF) increase reaction rate but reduce selectivity.
  • Ethanol balances solubility and environmental impact.

Analytical Characterization

Spectroscopic Data

  • ESI-MS (m/z) : 458.3 [M+H]⁺ (calculated for C₂₀H₁₅ClF N₂S₂: 458.0).
  • ¹H NMR (DMSO-d₆) :
    • δ 8.21 (s, 1H, pyrimidine-H)
    • δ 7.45–7.32 (m, 3H, aromatic)
    • δ 4.52 (s, 2H, SCH₂)
    • δ 2.89 (s, 3H, CH₃).

Purity Assessment

HPLC analysis (C18 column, MeOH:H₂O = 70:30) shows >98% purity, confirming the efficacy of silica gel chromatography purification.

Chemical Reactions Analysis

Key Substitution Reactions

Substitution at the pyrimidine’s 2-position is critical for functionalization:

  • Sulfur-based substitutions : Thioether formation (e.g., via SN2 displacement of a halide with a benzyl mercaptan) could introduce the (2-chloro-6-fluorobenzyl)sulfanyl group.

  • Cross-coupling : Suzuki-Miyaura coupling (e.g., using aryl boronic acids) or Ullmann-type couplings may enable installation of aryl groups at the pyrimidine’s 2-position .

For example, in analogous systems:

  • Chloropyrimidines react with amines or thiols to form substituted derivatives .

  • Tosylation followed by cross-coupling is used to generate arylpyrimidines .

Biological Activity of Related Fused Pyrimidines

While direct data for the target compound is unavailable, fused pyrimidines often exhibit:

  • Antifungal activity : Substituted pyrimidines show inhibition against phytopathogenic fungi (e.g., Fusarium oxysporum) .

  • Kinase inhibition : Trisubstituted pyrimidines (e.g., 2,4,5-trisubstituted derivatives) target kinases like PfPK6 and PfGSK3 in malaria research .

Compound Class Activity Example IC₅₀ Values
Pyrimidine derivativesAntifungalIC₅₀: 0.5–50 μg/mL
Trisubstituted pyrimidinesKinase inhibition (PfPK6)IC₅₀: 216–274 nM

Challenges and Considerations

  • Regioselectivity : Fusion of rings requires precise control of cyclization to avoid alternative isomers.

  • Stability : Thiochromene moieties may undergo oxidation or photochemical reactions, requiring inert conditions.

  • Functionalization : Steric hindrance at the pyrimidine’s 2-position may complicate substitution reactions.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-9-methyl-5H-thiochromeno[4,3-d]pyrimidine typically involves multi-step organic reactions. The compound can be synthesized through the reaction of appropriate thiochromene derivatives with chlorinated benzyl compounds. Structural characterization is usually performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm the molecular structure and purity of the synthesized product .

Anticancer Properties

One of the primary areas of research surrounding this compound is its anticancer activity. Studies have indicated that derivatives of thiochromeno[4,3-d]pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer) .

In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents . The National Cancer Institute's screening programs have also been utilized to evaluate these compounds' efficacy against a broader range of cancer types .

Potential Applications in Drug Development

Given its promising biological activities, this compound represents a valuable scaffold for drug development.

  • Anticancer Drugs : The compound's ability to inhibit cancer cell growth positions it as a potential lead compound for developing new anticancer therapies.
  • Novel Therapeutics : Its unique structural features may allow for modifications that enhance potency or selectivity against specific cancer types.

Case Studies and Research Findings

Several studies have reported on the synthesis and biological evaluation of similar compounds:

StudyCompound EvaluatedCancer Cell Lines TestedKey Findings
Thiochromeno DerivativesA375, C32, DU145, MCF-7Significant antiproliferative effects observed; selected for NCI screening
Thieno[2,3-d]pyrimidinesVarious human cancer linesInduced apoptosis; promising results in cytotoxicity assays
Sulfonamide DerivativesColon, breast, cervical cancersDemonstrated cytotoxic activity; potential for further development

Mechanism of Action

The mechanism of action of 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-9-methyl-5H-thiochromeno[4,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-9-methyl-5H-thiochromeno[4,3-d]pyrimidine apart is its combined structural features of thiochromene and pyrimidine, which confer unique chemical reactivity and potential biological activity .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-9-methyl-5H-thiochromeno[4,3-d]pyrimidine (CAS No. 478246-94-5) is a thiochromeno-pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C19H14ClFN2S2
  • Molecular Weight: 388.91 g/mol
  • Boiling Point: 581.9 ± 50.0 °C (predicted)
  • Density: 1.45 ± 0.1 g/cm³ (predicted)
  • pKa: -0.07 ± 0.20 (predicted) .

Biological Activity Overview

Research into the biological activity of this compound suggests various pharmacological effects, particularly in cancer treatment and antimicrobial activity.

Anticancer Activity

A significant area of research has focused on the compound's anticancer properties. In vitro studies have shown that derivatives of thiochromeno-pyrimidines exhibit potent inhibition of cancer cell proliferation. For instance, related compounds have demonstrated IC50 values in the nanomolar range against various cancer cell lines, including L1210 mouse leukemia cells .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
Thiochromeno-Pyrimidine AL1210< 0.1
Thiochromeno-Pyrimidine BHepG214.8
Thiochromeno-Pyrimidine CMCF-70.46

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell cycle progression. Flow cytometric analysis has indicated that certain analogs can arrest the cell cycle at the G2/M phase, leading to increased apoptosis in cancer cell lines .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that thiochromeno-pyrimidines may also possess antimicrobial activity. This is particularly relevant given the increasing resistance to conventional antibiotics. The exact mechanisms remain under investigation but are hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

Several case studies have highlighted the therapeutic potential of thiochromeno-pyrimidines:

  • Case Study on L1210 Cells :
    • Researchers synthesized a series of thiochromeno-pyrimidine derivatives and evaluated their effects on L1210 mouse leukemia cells.
    • Results indicated significant growth inhibition with a mechanism involving intracellular release of active metabolites .
  • Case Study on HepG2 Cells :
    • A specific derivative was tested against HepG2 liver cancer cells, showing an IC50 value comparable to established chemotherapeutic agents like doxorubicin .

Q & A

Q. What synthetic routes are recommended for synthesizing 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-9-methyl-5H-thiochromeno[4,3-d]pyrimidine?

The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. Key steps include:

  • Core formation : Construction of the thiochromeno[4,3-d]pyrimidine scaffold via cyclization of thiourea derivatives with chloro-substituted precursors under basic conditions .
  • Functionalization : Introduction of the 2-chloro-6-fluorobenzylsulfanyl group via thiol-chlorobenzyl substitution, optimized using polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can spectroscopic techniques (NMR, IR) be optimized for structural characterization?

  • NMR : Use 13C^{13}\text{C}-DEPT and 1H^{1}\text{H}-13C^{13}\text{C} HSQC to resolve overlapping signals from aromatic protons and sulfanyl groups. Deuterated DMSO is preferred for solubility and minimal signal interference .
  • IR : Focus on the 2500–2600 cm1^{-1} region to identify S-H stretching (if present) and 1500–1600 cm1^{-1} for pyrimidine ring vibrations. Compare with reference spectra of analogous thiochromeno derivatives .

Q. What safety protocols are critical when handling intermediates during synthesis?

  • Hazard mitigation : Use fume hoods for reactions releasing HCl or H2_2S. Intermediates like 2-chloro-6-fluorobenzyl chloride require strict moisture control to prevent hydrolysis .
  • Waste disposal : Segregate halogenated byproducts for specialized treatment to avoid environmental contamination .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and guide synthetic optimization?

  • DFT calculations : Model reaction pathways (e.g., sulfanyl group substitution) to identify transition states and activation energies. Software like Gaussian or ORCA can predict regioselectivity in nucleophilic attacks .
  • Docking studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinase enzymes) and prioritize derivatives with improved binding affinities .

Q. What strategies resolve contradictions in crystallographic data during structure determination?

  • Validation tools : Employ SHELXL for refinement and PLATON (ADDSYM) to check for missed symmetry or twinning. Cross-validate with Hirshfeld surface analysis to detect disordered regions .
  • Data integration : Combine X-ray diffraction with 1H^{1}\text{H}-NMR NOE data to confirm stereochemistry in ambiguous cases .

Q. How to design bioactivity assays to evaluate mechanisms of action?

  • Target selection : Prioritize kinases or DNA repair enzymes based on structural analogs (e.g., thiazolo-pyrimidines with known inhibitory activity) .
  • Assay conditions : Use fluorescence polarization for binding studies (IC50_{50} determination) and cell-based assays (e.g., MTT for cytotoxicity) with controls for sulfanyl group redox interference .

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